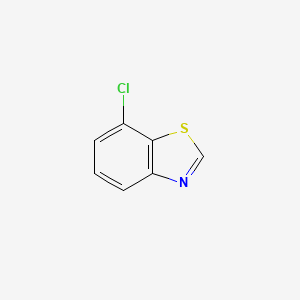

7-Chloro-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEDQOMFMWCKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593508 | |

| Record name | 7-Chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2942-09-8 | |

| Record name | 7-Chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Formation Mechanism of 7-Chloro-1,3-benzothiazole

Abstract: This technical guide provides an in-depth analysis of the predominant formation mechanism of 7-Chloro-1,3-benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemical principles, reaction pathways, and practical experimental considerations. We will dissect the synthesis into its two primary stages: the formation of the critical precursor, 2-amino-4-chlorobenzenethiol, and its subsequent intramolecular cyclization to yield the target benzothiazole ring system. Mechanistic steps are elucidated with detailed explanations and supported by peer-reviewed literature, while comprehensive experimental protocols and characterization data offer a practical framework for laboratory application.

Introduction

The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a cornerstone heterocyclic motif in modern drug discovery.[1] Its unique electronic properties and rigid, planar structure allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4]

Focus of this Guide: this compound

The introduction of a chlorine atom at the 7-position of the benzothiazole nucleus can significantly modulate the molecule's lipophilicity, metabolic stability, and binding interactions. This makes this compound and its derivatives particularly valuable building blocks in the synthesis of targeted therapeutic agents. Understanding the precise mechanism of its formation is paramount for optimizing reaction yields, controlling regioselectivity, and developing novel synthetic routes.

Overview of Primary Synthetic Pathways

The synthesis of 2-substituted and unsubstituted benzothiazoles is most commonly achieved through the condensation and subsequent cyclization of a 2-aminobenzenethiol with a suitable one-carbon electrophile (e.g., aldehydes, carboxylic acids, or acyl chlorides).[4][5] An alternative, though often more complex, route involves the intramolecular cyclization of N-arylthioamides, a process known as the Jacobson cyclization.[4] This guide will focus on the former, more prevalent pathway, as it offers a direct and high-yielding route to the target compound, contingent on the successful synthesis of the appropriately substituted precursor.

The Principal Synthetic Pathway: A Two-Stage Approach

The most logical and efficient synthesis of this compound is not a single reaction but a strategic two-stage process. This approach provides superior control over the final substitution pattern.

-

Stage 1: Precursor Synthesis. The regioselective synthesis of 2-amino-4-chlorobenzenethiol . The position of the substituents on this precursor directly dictates the final structure of the benzothiazole.

-

Stage 2: Ring Formation. The acid-catalyzed condensation and intramolecular cyclization of the precursor to form the aromatic 1,3-benzothiazole ring.

Caption: High-level overview of the two-stage synthetic workflow.

Stage 1: Synthesis of the Key Precursor, 2-Amino-4-chlorobenzenethiol

The success of the entire synthesis hinges on the efficient production of 2-amino-4-chlorobenzenethiol. The chlorine atom at the 4-position of this precursor becomes the 7-position substituent after cyclization.

Mechanistic Pathway: From 2,5-Dichloronitrobenzene

A robust method for preparing ortho-aminothiophenols involves the reaction of ortho-chloronitrobenzenes with sodium sulfide (Na₂S) or sodium disulfide (Na₂S₂).[6][7] In this case, 2,5-dichloronitrobenzene serves as the ideal starting material. The reaction is powerful because sodium sulfide acts as both a reducing agent for the nitro group and a nucleophile for the substitution of the activated chlorine atom.

Causality of the Mechanism:

-

Nitro Group Reduction: The sulfide ions (S²⁻) are effective reducing agents, converting the nitro group (-NO₂) into an amino group (-NH₂). This proceeds through a series of complex intermediate steps, ultimately transferring electrons to the nitrogen atom.

-

Nucleophilic Aromatic Substitution (SₙAr): The nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The chlorine atom at the 2-position is therefore highly electrophilic. The hydrosulfide anion (SH⁻), present in aqueous sodium sulfide solutions, acts as the sulfur nucleophile, displacing the chloride ion to form the thiophenol. This dual reactivity in a one-pot reaction makes the process highly efficient.[6]

Caption: Conceptual mechanism for 2-amino-4-chlorobenzenethiol synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-chlorobenzenethiol

This protocol is adapted from established procedures for the synthesis of aminothiophenols from chloronitrobenzenes.[6][7]

-

Reagent Preparation: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) in water.

-

Reaction Initiation: Add 2,5-dichloronitrobenzene to the sulfide solution in a single portion.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 8-10 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature. A byproduct, 4-chloroaniline, may be present and can be removed by extraction with diethyl ether or toluene.

-

Isolation: Transfer the aqueous layer to a beaker and cool in an ice bath. Carefully acidify the solution with a weak acid, such as glacial acetic acid, until the pH is neutral. The addition of acid must be done slowly to control the release of H₂S gas.

-

Extraction & Purification: The product, 2-amino-4-chlorobenzenethiol, will precipitate or separate as an oil. Extract the product into diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or recrystallization.

Characterization Data for 2-Amino-4-chlorobenzenethiol

| Property | Value | Source |

| CAS Number | 1004-00-8 | [8] |

| Molecular Formula | C₆H₆ClNS | [9] |

| Molecular Weight | 159.63 g/mol | |

| Appearance | White to light yellow solid | |

| Melting Point | 52-58 °C |

Stage 2: Cyclization to Form the this compound Ring

With the precursor in hand, the final step is the formation of the thiazole ring. This is a classic condensation reaction followed by an intramolecular cyclization and dehydration.

Mechanistic Deep Dive: Reaction with Formic Acid

Formic acid is an excellent choice as the C1 source to yield the unsubstituted benzothiazole core. The reaction is typically catalyzed by a strong acid like polyphosphoric acid (PPA) or hydrochloric acid, which protonates the formic acid, making it a more potent electrophile.

-

Step 1: N-Formylation (Amide Formation): The nucleophilic amino group of 2-amino-4-chlorobenzenethiol attacks the carbonyl carbon of the protonated formic acid. A subsequent loss of a proton and water yields the N-(4-chloro-2-mercaptophenyl)formamide intermediate.

-

Step 2: Intramolecular Cyclization: The lone pair on the thiol sulfur atom acts as an intramolecular nucleophile, attacking the formyl carbon. This is the key ring-closing step, forming a five-membered heterocyclic intermediate.

-

Step 3: Dehydration and Aromatization: The intermediate undergoes acid-catalyzed dehydration (loss of a water molecule) to form the stable, aromatic 1,3-benzothiazole ring system. The final proton is removed to regenerate the catalyst.

Caption: Key mechanistic steps in the cyclization to form the benzothiazole ring.

Mechanistic Variation: Reaction with Aldehydes

When an aldehyde is used as the C1 source to create a 2-substituted benzothiazole, the mechanism is slightly different. The initial reaction between the aminothiophenol and the aldehyde forms a benzothiazoline intermediate via an imine. This intermediate is not aromatic and must be oxidized to the final benzothiazole.[10] Oxidants such as hydrogen peroxide (H₂O₂), air (O₂), or Dess-Martin periodinane are commonly employed for this final aromatization step.[1][10][11]

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the synthesis of benzothiazoles from 2-aminothiophenols and carboxylic acids.[3]

-

Reaction Setup: In a round-bottom flask, combine 2-amino-4-chlorobenzenethiol (1 equivalent) with an excess of formic acid (which can act as both reagent and solvent).

-

Catalyst Addition: Add a catalytic amount of polyphosphoric acid (PPA).

-

Heating: Heat the mixture to 100-120 °C for 4-6 hours. Monitor the reaction's completion using TLC.

-

Quenching and Neutralization: After cooling to room temperature, pour the reaction mixture carefully onto crushed ice. Neutralize the solution with a base, such as 5N sodium hydroxide, until it is alkaline.

-

Extraction: Extract the product with a suitable organic solvent, such as chloroform or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Conclusion

The formation of this compound is most effectively achieved via a well-defined, two-stage synthetic strategy. The primary mechanistic pathway relies on the initial, regioselective synthesis of the 2-amino-4-chlorobenzenethiol precursor, followed by an acid-catalyzed condensation and intramolecular cyclization with a one-carbon electrophile like formic acid. A thorough understanding of each mechanistic step—from the dual reductive/substitutive role of sodium sulfide in precursor formation to the N-acylation and dehydration cascade in the final ring closure—is essential for optimizing reaction conditions and maximizing the yield of this valuable heterocyclic compound. This knowledge provides a solid foundation for researchers in the rational design and synthesis of novel, biologically active benzothiazole derivatives.

References

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Benzothiazole. Retrieved from [Link]

- Purohit, M., & Srivastava, S. (1998). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 60(4), 196-199.

- Pattan, S., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568.

- Li, Y., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(8), 1943.

-

Li, Y., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(8), 1943. Full text available at: [Link]

- Sharma, S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 18-50.

- Kumar, A., et al. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 10(3), 269-274.

- Gupta, A., & Rawat, S. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23.

- Jayachandran, E., et al. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3).

-

The Organic Chemistry Tutor. (2016). Hofmann Rearrangement and Curtius Reaction Mechanism. Retrieved from [Link]

- Google Patents. (1957). US2791612A - Isolation process for 2-aminothiophenol.

-

SAS Publishers. (2015). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 2-aminothiophenol hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-chlorobenzenethiol. Retrieved from [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

-

Wikipedia. (2023). 2-Aminothiophenol. Retrieved from [Link]

- Google Patents. (1976). US3931321A - Process for the preparation of O-aminothiophenols.

Sources

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzothiazole - Wikipedia [en.wikipedia.org]

- 6. ijpsonline.com [ijpsonline.com]

- 7. US3931321A - Process for the preparation of O-aminothiophenols - Google Patents [patents.google.com]

- 8. 2-Amino-4-chlorobenzenethiol 96 1004-00-8 [sigmaaldrich.com]

- 9. 2-Amino-4-chlorobenzenethiol | C6H6ClNS | CID 12000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] The introduction of a chloro-substituent onto this privileged scaffold can significantly modulate its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the core physicochemical properties of 7-Chloro-1,3-benzothiazole, a key intermediate and structural motif in the development of novel bioactive molecules. While specific experimental data for this particular isomer is not extensively available in peer-reviewed literature, this guide synthesizes known data from closely related analogs, predictive models, and established analytical methodologies to provide a robust framework for its characterization and application in a research and development setting.

Molecular Structure and Core Properties

This compound possesses a bicyclic structure composed of a benzene ring fused to a thiazole ring, with a chlorine atom substituted at the 7-position. This substitution pattern influences the electron distribution within the aromatic system, impacting its reactivity and intermolecular interactions.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 2942-09-8 | [3] |

| Molecular Formula | C₇H₄ClNS | [3] |

| Molecular Weight | 169.63 g/mol | [3] |

| InChI Key | RXEDQOMFMWCKFW-UHFFFAOYSA-N | [3] |

Physicochemical Characterization: A Methodical Approach

The rational design of drug candidates necessitates a thorough understanding of their physicochemical properties. These parameters are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Melting Point

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. For chlorinated benzothiazoles, the position of the chlorine atom can influence the molecular packing and, consequently, the melting point.

Experimental Protocol: Capillary Melting Point Determination

The determination of a melting point range is a standard and reliable method for assessing the purity of a crystalline solid.[4]

-

Sample Preparation: A small amount of the finely powdered, dry sample is loaded into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded as the melting point range. A narrow melting point range (typically 0.5-2 °C) is indicative of a pure compound.

Caption: Workflow for Melting Point Determination.

Boiling Point

The boiling point is another critical physical constant that provides information about a compound's volatility and the strength of its intermolecular forces. As with the melting point, the experimental boiling point for this compound is not readily documented. For comparative purposes, the boiling point of the parent compound, 1,3-benzothiazole, is 231 °C.[4] The addition of a chlorine atom is expected to increase the molecular weight and polarizability, likely resulting in a higher boiling point for this compound.

Experimental Protocol: Micro Boiling Point Determination

For small quantities of a liquid, the boiling point can be determined using a micro-scale method.[5]

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with high-boiling mineral oil).

-

Heating and Observation: The bath is heated gently. As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point. This occurs when the vapor pressure of the liquid equals the atmospheric pressure.

Caption: Micro Boiling Point Determination Workflow.

Solubility

Solubility is a paramount property for any potential drug candidate, as it directly impacts bioavailability. The "like dissolves like" principle is a useful guide, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents. The presence of the nitrogen and sulfur heteroatoms in the benzothiazole ring, along with the chloro-substituent, imparts a degree of polarity to this compound.

Predicted Solubility Profile:

-

Water: Likely to be poorly soluble due to the predominantly aromatic and hydrophobic nature of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to exhibit good solubility.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be highly soluble.

-

Ethers (e.g., Diethyl ether, THF): Moderate to good solubility is anticipated.

-

Alcohols (e.g., Methanol, Ethanol): Moderate solubility is expected.

-

Nonpolar Solvents (e.g., Hexane): Likely to have low solubility.

Experimental Protocol: Qualitative Solubility Determination

A systematic approach is employed to determine the solubility of a compound in various solvents.[6]

-

Initial Test in Water: Add approximately 10 mg of the compound to 1 mL of water in a test tube. Shake vigorously for 30 seconds. If the compound dissolves completely, it is classified as water-soluble.

-

Tests in Acidic and Basic Solutions: If insoluble in water, test the solubility in 5% aqueous HCl and 5% aqueous NaOH. Solubility in acid suggests a basic functional group (the nitrogen in the thiazole ring may be weakly basic), while solubility in base indicates an acidic proton (not expected for this compound).

-

Tests in Organic Solvents: Systematically test the solubility in a range of organic solvents with varying polarities, as listed in the predicted profile above, using the same procedure as the water solubility test.

Acidity/Basicity (pKa)

The pKa value is a quantitative measure of the acidity or basicity of a compound. For this compound, the nitrogen atom in the thiazole ring can act as a proton acceptor, making the compound weakly basic. The pKa of the parent benzothiazole is approximately 6.5.[7] The electron-withdrawing nature of the chlorine atom at the 7-position is expected to decrease the electron density on the nitrogen, thereby reducing its basicity and resulting in a lower pKa value compared to the parent compound.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining the pKa of a substance.[8]

-

Solution Preparation: A standard solution of the compound is prepared in a suitable solvent system, often a co-solvent of water and an organic solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the acid is added incrementally.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the point where half of the compound is protonated.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively.

-

¹H NMR: For 2-Amino-7-chlorobenzothiazole, the proton NMR spectrum in CDCl₃ shows signals at δ 5.32 (broad singlet, 2H, -NH₂), 7.13 (doublet of doublets, 1H), 7.26 (triplet, 1H), and 7.44 ppm (doublet of doublets, 1H), corresponding to the aromatic protons.[3] For this compound, one would expect to see signals in the aromatic region (approximately 7.0-9.0 ppm) corresponding to the three protons on the benzene ring and the single proton on the thiazole ring. The coupling patterns would be indicative of their relative positions.

-

¹³C NMR: The ¹³C NMR spectrum would show seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the attached atoms (N, S, Cl) and the aromatic ring currents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C=N stretching (thiazole ring): ~1500-1600 cm⁻¹

-

C=C stretching (aromatic): ~1400-1600 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z 169, corresponding to the molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an (M+2)⁺ peak at m/z 171 with about one-third the intensity of the M⁺ peak would also be observed, which is a characteristic signature for a monochlorinated compound.

Significance in Drug Discovery and Development

The physicochemical properties of this compound and its derivatives are of paramount importance in the drug discovery process.

-

Structure-Activity Relationship (SAR) Studies: The chloro-substituent at the 7-position can serve as a handle for further chemical modification to explore SAR and optimize biological activity.

-

Pharmacokinetics: Properties such as solubility and lipophilicity (related to the partition coefficient, LogP) directly influence the absorption and distribution of the molecule.

-

Target Engagement: The electronic effects of the chlorine atom can modulate the binding affinity of the benzothiazole scaffold to its biological target.

Derivatives of chloro-substituted benzothiazoles have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents.[9] A thorough understanding of the physicochemical properties of the core scaffold is essential for the rational design of new and more effective therapeutic agents.

Conclusion

This compound is a valuable building block in medicinal chemistry. While a complete experimental dataset for its physicochemical properties is not yet fully compiled in the public domain, this guide provides a comprehensive framework for its characterization based on established analytical protocols and data from closely related compounds. A systematic evaluation of its melting point, boiling point, solubility, pKa, and spectroscopic profile is crucial for any researcher or drug development professional seeking to utilize this versatile scaffold in the pursuit of novel therapeutics.

References

-

Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH. [Link]

-

Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. [Link]

- Solubility test for Organic Compounds. Unknown Source.

- experiment (1)

-

Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. ResearchGate. [Link]

-

2-Chlorobenzothiazole. ChemBK. [Link]

-

Determination of Boiling Point (B.P):. Unknown Source.

-

Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. [Link]

-

Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. Taylor & Francis Online. [Link]

-

Determination and evaluation of acid dissociation constants of some novel benzothiazole Schiff bases and their reduced analogs. Semantic Scholar. [Link]

-

Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. SAS Publishers. [Link]

- Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. Unknown Source.

-

Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. [Link]

-

pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. ResearchGate. [Link]

-

Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. ResearchGate. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC - NIH. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

-

[FREE] What is the pKa of benzothiazole? - brainly.com. Brainly. [Link]

-

List of molecules and experimental pKa values used for Table 2 The... - ResearchGate. ResearchGate. [Link]

-

Bordwell pKa Table. Organic Chemistry Data. [Link]

-

7-Chlorobenzo[e][3][10]benzothiazole | C11H6ClNS | CID 140032212. PubChem. [Link]

-

Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. ResearchGate. [Link]

- Chapter 4: Synthesis, Properties, and Biological Applic

-

Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. Beilstein Journals. [Link]

-

Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. acgpubs.org [acgpubs.org]

- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chemistryjournal.in [chemistryjournal.in]

- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brainly.com [brainly.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. saspublishers.com [saspublishers.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 7-Chloro-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of NMR Spectroscopy in the Structural Elucidation of Heterocyclic Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the determination of molecular structure in solution. For researchers engaged in the synthesis and application of novel chemical entities, particularly within the realm of medicinal chemistry and drug development, NMR provides indispensable insights into the atomic arrangement and electronic environment of a molecule. The 1,3-benzothiazole scaffold is a privileged heterocyclic motif present in a wide array of pharmacologically active compounds. The precise characterization of substituted benzothiazoles, such as 7-Chloro-1,3-benzothiazole, is a critical step in ensuring the identity, purity, and intended chemical properties of these molecules. This guide provides a detailed technical overview of the ¹H and ¹³C NMR spectral data of this compound, offering a foundational understanding for its structural verification and further development.

The Structure of this compound

This compound is an aromatic heterocyclic compound with the molecular formula C₇H₄ClNS. Its structure consists of a benzene ring fused to a thiazole ring, with a chlorine atom substituted at the 7-position of the benzothiazole core.

Molecular Structure and Numbering of this compound

A diagram illustrating the chemical structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals in the aromatic region, corresponding to the four protons on the benzothiazole ring system. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen and sulfur heteroatoms, the aromatic ring current, and the electron-withdrawing effect of the chlorine substituent. The predicted data is based on the analysis of the parent benzothiazole and the known substituent effects of chlorine on a benzene ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 9.0 - 9.2 | Singlet (s) | - |

| H-4 | 7.9 - 8.1 | Doublet (d) | ~8.0 |

| H-5 | 7.4 - 7.6 | Triplet (t) | ~8.0 |

| H-6 | 7.3 - 7.5 | Doublet (d) | ~8.0 |

Causality behind Predicted Chemical Shifts and Multiplicities:

-

H-2: This proton is attached to a carbon atom situated between two electronegative heteroatoms (N and S), leading to significant deshielding and a downfield chemical shift. It appears as a singlet as it has no adjacent protons to couple with.

-

H-4, H-5, and H-6: These protons are on the benzene portion of the molecule. Their chemical shifts are in the typical aromatic region. The chlorine atom at the 7-position will have a modest influence on these protons. The expected splitting pattern arises from spin-spin coupling with neighboring protons: H-4 is coupled to H-5, resulting in a doublet; H-5 is coupled to both H-4 and H-6, resulting in a triplet; and H-6 is coupled to H-5, resulting in a doublet.

Predicted ¹³C NMR Spectral Data of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the adjacent atoms and functional groups.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-4 | 125 - 130 |

| C-5 | 128 - 133 |

| C-6 | 120 - 125 |

| C-7 | 130 - 135 |

| C-3a | 135 - 140 |

| C-7a | 150 - 155 |

Rationale for Predicted ¹³C Chemical Shifts:

-

C-2: This carbon is double-bonded to nitrogen and single-bonded to sulfur, placing it significantly downfield.

-

C-4, C-5, C-6: These carbons are part of the benzene ring and their chemical shifts are in the expected aromatic range.

-

C-7: This carbon is directly attached to the electronegative chlorine atom, causing a downfield shift.

-

C-3a and C-7a: These are the bridgehead carbons where the two rings are fused. They are quaternary and typically appear in the more downfield region of the aromatic carbons.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

-

Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can slightly affect the chemical shifts.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the probe for the ¹H or ¹³C nucleus to ensure optimal signal-to-noise.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for high-resolution spectra.

3. ¹H NMR Data Acquisition:

-

Pulse Sequence: Use a standard single-pulse experiment.

-

Spectral Width: Set a spectral width that encompasses the expected range of proton signals (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

4. ¹³C NMR Data Acquisition:

-

Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Set a spectral width appropriate for carbon signals (e.g., 0-200 ppm).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

5. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak.

-

Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all peaks.

Workflow for NMR Analysis of this compound

A flowchart outlining the key steps in the NMR analysis of this compound.

Conclusion

References

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-1,3-benzothiazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

Sources

Solubility and Stability of 7-Chloro-1,3-benzothiazole: A Framework for Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: Physicochemical Profile and Inferred Characteristics

The structure of 7-Chloro-1,3-benzothiazole consists of a benzene ring fused to a thiazole ring, with a chlorine atom substituted at position 7. This structure dictates its chemical behavior. The parent compound, 1,3-benzothiazole, is a weakly basic, aromatic heterocyclic compound.[1][6] It is a pale yellow liquid or crystalline solid with limited solubility in water but good solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[7]

The introduction of a chlorine atom at the 7-position is expected to significantly influence its properties:

-

Increased Hydrophobicity: Chlorine is an electronegative but hydrophobic substituent. Its presence will likely decrease the molecule's affinity for polar solvents, further reducing its aqueous solubility compared to the parent benzothiazole.

-

Polarity: While increasing hydrophobicity, the C-Cl bond introduces a dipole, slightly increasing the overall molecular polarity. However, the hydrophobic effect is expected to dominate its solubility behavior in polar media.

-

Chemical Reactivity: The electron-withdrawing nature of chlorine can affect the electron density of the fused ring system, potentially influencing its susceptibility to nucleophilic or electrophilic attack and thus its degradation pathways.

Part 2: Solubility Profile: Prediction and Determination

Solubility is a critical determinant of a drug candidate's absorption and bioavailability. The rule of "like dissolves like" provides a foundational basis for predicting solubility.[8] Based on the structure, we can infer a qualitative solubility profile.

Inferred Solubility Characteristics

The non-polar benzene ring and the hydrophobic chlorine atom suggest poor solubility in water. The nitrogen and sulfur heteroatoms in the thiazole ring offer sites for hydrogen bonding, but this is unlikely to be sufficient to overcome the hydrophobicity of the rest of the molecule. Solubility is expected to be favorable in a range of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The hydrophobic character of the chlorophenyl ring system is expected to dominate over the polar interactions offered by the heteroatoms. Solubility may increase slightly in alcohols compared to water.[7][9] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions and are effective at solvating a wide range of organic molecules.[7] |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Moderately Soluble to Soluble | Favorable van der Waals interactions between the solvent and the aromatic/hydrophobic parts of the molecule will promote dissolution. |

| Aqueous Acid | 5% HCl | Likely Insoluble | The nitrogen in the thiazole ring is weakly basic; protonation is generally not sufficient to render the entire molecule water-soluble, especially with the hydrophobic chloro-group. |

| Aqueous Base | 5% NaOH | Insoluble | The molecule lacks an acidic proton, so it will not form a salt in a basic solution to enhance solubility. |

Experimental Protocol: Quantitative Solubility Determination

To move beyond prediction, empirical determination is essential. The isothermal shake-flask method is a gold-standard technique for quantitatively assessing solubility.[10]

Methodology: Isothermal Shake-Flask Solubility Assay

-

Preparation: Select a panel of solvents (e.g., water, pH 7.4 phosphate buffer, ethanol, acetonitrile, DMSO). Ensure all solvents are of high purity (e.g., HPLC grade).

-

Saturation: Add an excess amount of this compound to a known volume of each solvent in separate, sealed vials. An excess is confirmed by the visible presence of undissolved solid material after equilibration.

-

Equilibration: Place the vials in an isothermal shaker bath set to a controlled temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions). Agitate the samples for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Clarification: Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Quantification:

-

Dilute the clarified filtrate with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

-

Analyze the concentration of the dissolved compound using a stability-indicating method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11][12]

-

Prepare a calibration curve using standards of known concentration to accurately quantify the compound in the filtrate.

-

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or µg/mL.

Visualization: Solubility Determination Workflow

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Part 3: Stability Profile and Forced Degradation

Stability testing is a cornerstone of drug development, providing critical information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[13][14] This data is essential for developing stability-indicating analytical methods.[15]

Protocol for Forced Degradation Studies

These studies intentionally expose the compound to conditions more severe than accelerated stability testing to provoke degradation.[14] A target degradation of 5-20% is generally considered optimal to detect and identify degradants without completely destroying the parent molecule.[16]

Table 2: Recommended Conditions for Forced Degradation of this compound

| Stress Condition | Reagent/Condition | Typical Duration | Rationale & Causality |

| Acid Hydrolysis | 0.1 M HCl | 2h to 7 days | To assess susceptibility to degradation in acidic environments (e.g., the stomach). The thiazole ring may be susceptible to acid-catalyzed hydrolysis.[14] |

| Base Hydrolysis | 0.1 M NaOH | 2h to 7 days | To assess stability in alkaline conditions. The molecule is not expected to be highly susceptible, but this is a standard stress test.[14] |

| Oxidation | 3% H₂O₂ | 2h to 24h | The sulfur heteroatom is a potential site for oxidation (to a sulfoxide or sulfone), which is a common degradation pathway for sulfur-containing heterocycles.[14] |

| Thermal | 60-80 °C (in solid state and in solution) | 1 to 7 days | Evaluates the intrinsic thermal stability of the molecule. High temperatures can provide the activation energy for various degradation reactions.[16] |

| Photostability | ICH Q1B compliant light exposure (≥1.2 million lux hours and ≥200 watt hours/m²) | Variable | Aromatic and heterocyclic systems can absorb UV/Vis light, leading to photochemical degradation. A control sample protected from light is run in parallel.[16] |

Methodology: Forced Degradation Workflow

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[16]

-

Stress Sample Preparation:

-

For hydrolytic and oxidative studies, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration.

-

For thermal studies, place both the solid powder and a solution of the compound in a temperature-controlled oven.

-

For photostability, expose the solid and solution in a photostability chamber. Wrap a control sample in aluminum foil to serve as a dark control.

-

-

Incubation: Store the samples under the specified conditions for a predetermined time. It is advisable to pull time points intermittently (e.g., 2, 8, 24 hours) to monitor the rate of degradation.

-

Neutralization/Quenching: At each time point, draw an aliquot of the stressed solution. For acid/base samples, neutralize them with an equivalent amount of base/acid, respectively.

-

Analysis:

-

Analyze all samples (stressed, control, and a time-zero unstressed sample) by a high-resolution, stability-indicating method, typically UPLC-MS/MS.

-

The chromatographic method must be capable of separating the parent compound from all generated degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.

-

Use the mass spectrometer to obtain mass-to-charge (m/z) data for the degradation products to aid in their identification and structural elucidation.

-

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a comprehensive Forced Degradation Study.

Conclusion

The successful development of any pharmaceutical agent relies on a meticulous characterization of its fundamental properties. For this compound, while a definitive, published dataset on solubility and stability is currently lacking, a robust scientific framework allows us to make strong inferences and, more importantly, to design and execute the experiments required to generate this critical data. The protocols outlined in this guide provide a comprehensive, self-validating system for determining the solubility of this compound across a range of relevant solvents and for rigorously assessing its intrinsic stability under various stress conditions. By following these methodologies, researchers and drug development professionals can confidently characterize this compound, enabling informed decisions in formulation, analytical method development, and regulatory submissions.

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Food and Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

- Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study.

- European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

- Unknown. (2023). Solubility of Organic Compounds.

- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- MedCrave. (2016). Forced Degradation Studies.

- Solubility of Things. (n.d.). Benzothiazole.

- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- Benchchem. (n.d.). Solubility Profile of 7-chloro-5-methyl-1H-benzotriazole in Organic Solvents: A Technical Guide.

- Royal Society of Chemistry. (2024). Synthesis, Properties, and Biological Applications of Benzothiazoles.

- Wikipedia. (n.d.). Benzothiazole.

- National Institutes of Health. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.

- National Institutes of Health. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.

- Journal of Analytical Methods in Chemistry. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.

- National Institutes of Health. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.

- Radboud Repository. (n.d.). Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study.

- ResearchGate. (2025). Analytical methods for determination of benzodiazepines. A short review.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. www3.paho.org [www3.paho.org]

- 6. Benzothiazole - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.ws [chem.ws]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

theoretical and computational studies of 7-Chloro-1,3-benzothiazole

An In-depth Technical Guide to the Theoretical and Computational Elucidation of 7-Chloro-1,3-benzothiazole

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of this compound through the lens of modern theoretical and computational chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond mere data presentation. It delves into the causality behind computational choices, offering a self-validating framework for understanding the structural, electronic, and reactive properties of this significant heterocyclic compound.

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its wide array of biological activities and valuable optical properties.[1][2] Its derivatives are integral to the development of anticancer, antimicrobial, and anti-inflammatory agents.[1][3] The introduction of a halogen, such as chlorine at the 7th position, can significantly modulate the molecule's physicochemical properties, influencing its reactivity, bioavailability, and interaction with biological targets.[4] Understanding these modifications at a quantum mechanical level is paramount for rational drug design and the engineering of novel materials.

This whitepaper employs Density Functional Theory (DFT), a robust computational method that offers a favorable balance between accuracy and computational cost, to build a detailed molecular portrait of this compound.[5][6] We will dissect its optimized geometry, vibrational signatures, electronic landscape, and potential for non-linear optical applications, providing a foundational dataset for future experimental and theoretical investigations.

The Computational Framework: A Self-Validating Protocol

The cornerstone of any reliable computational study is a well-defined and justified methodology. Our approach is grounded in Density Functional Theory (DFT), which has proven to be a powerful tool for analyzing the structural and spectral characteristics of organic molecules.[6][7]

Rationale for Method Selection

The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a deliberate one. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems like benzothiazole.[2] This is paired with the 6-311++G(d,p) basis set. The "6-311" indicates a triple-zeta quality, providing a flexible description of the valence electrons. The "++G" adds diffuse functions to both heavy atoms and hydrogens, essential for modeling non-covalent interactions and the behavior of electrons far from the nucleus. Finally, the "(d,p)" polarization functions allow for anisotropy in the electron distribution, accommodating the complex bonding environment of a heterocyclic system.[8] This combination represents a gold standard for achieving reliable results for molecules of this class.[7]

Experimental Protocol: A Step-by-Step DFT Workflow

All calculations are performed using a standard quantum chemistry software package like Gaussian.[2] The protocol ensures a systematic progression from structural optimization to property calculation.

-

Structure Input: The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).[5]

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:

-

It confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies).[5]

-

It provides the theoretical vibrational frequencies required for interpreting FT-IR spectra.

-

-

Property Calculations: Using the optimized geometry, single-point energy calculations are conducted to determine various electronic and spectroscopic properties. This includes:

-

Natural Bond Orbital (NBO) Analysis: To understand charge distribution and intramolecular interactions.[9]

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: To assess chemical reactivity and electronic transition characteristics.[7][10]

-

Time-Dependent DFT (TD-DFT): For the prediction of UV-Vis absorption spectra.[11]

-

Molecular Electrostatic Potential (MEP) Mapping: To identify reactive sites.[12]

-

Mulliken Population Analysis: To quantify atomic charges.

-

Polarizability and Hyperpolarizability Calculations: To evaluate non-linear optical (NLO) properties.[11]

-

Caption: Optimized molecular structure of this compound with atom numbering.

Key Geometric Parameters

The calculated bond lengths and angles from the optimized structure are crucial for understanding the bonding characteristics. For instance, the C-S and C=N bond lengths within the thiazole ring provide insight into the degree of electron delocalization.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-S | 1.76 Å |

| C=N | 1.31 Å | |

| C-Cl | 1.75 Å | |

| C-C (Aromatic) | 1.39 - 1.41 Å | |

| Bond Angles | C-S-C | 91.5° |

| C-N=C | 110.2° | |

| C-C-Cl | 119.8° |

Vibrational Analysis: The Molecular Fingerprint

Theoretical vibrational analysis is a powerful tool for interpreting experimental FT-IR spectra. By calculating the harmonic vibrational frequencies, we can assign specific molecular motions to the observed absorption bands, thus confirming the molecular structure.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3050 | Stretching of C-H bonds on the benzene ring |

| C=N Stretch | 1610 | Stretching of the carbon-nitrogen double bond |

| Aromatic C=C Stretch | 1590 - 1450 | In-plane stretching of benzene ring carbons |

| C-Cl Stretch | 750 | Stretching of the carbon-chlorine bond |

| C-S Stretch | 680 | Stretching of the carbon-sulfur bonds |

Electronic Properties and Reactivity

The electronic landscape of a molecule dictates its reactivity, optical properties, and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. [13]The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. [10]

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.85 eV |

| E(LUMO) | -1.98 eV |

| Energy Gap (ΔE) | 4.87 eV |

The HOMO-LUMO energy gap provides insights into the charge transfer interactions occurring within the molecule. [7]A smaller energy gap is often associated with higher polarizability and potential for non-linear optical activity. [11]

Caption: Energy level diagram for the Frontier Molecular Orbitals of this compound.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual guide to the charge distribution in a molecule, highlighting regions of positive and negative electrostatic potential. This is invaluable for predicting how the molecule will interact with other species. [12]

-

Electron-rich (Negative) Regions: Indicated by red/yellow colors, these are sites prone to electrophilic attack. In this compound, the most negative potential is localized around the nitrogen atom of the thiazole ring due to its lone pair of electrons. [9][12]* Electron-deficient (Positive) Regions: Indicated by blue colors, these are sites susceptible to nucleophilic attack. The hydrogen atoms bonded to the aromatic ring exhibit the most positive potential. [10][14] The MEP analysis reveals that the nitrogen atom is the primary site for protonation and hydrogen bonding interactions. [12]

Mulliken Atomic Charges

Mulliken charge analysis quantifies the distribution of electronic charge among the atoms in the molecule, providing a more detailed picture than the qualitative MEP map. The analysis reveals that the nitrogen and chlorine atoms are highly electronegative, while the adjacent carbon atoms carry a partial positive charge. This charge distribution is fundamental to the molecule's dipole moment and its interaction with polar solvents and biological receptors. [7]

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N10 | -0.45 |

| Cl8 | -0.18 |

| S3 | +0.35 |

| C (adjacent to N) | +0.28 |

| C (adjacent to Cl) | +0.15 |

Non-Linear Optical (NLO) Properties

Benzothiazole derivatives are of significant interest for their potential applications in non-linear optics, which are crucial for technologies like optical switching and frequency conversion. [11]The NLO response of a molecule is governed by its polarizability (α) and first-order hyperpolarizability (β). A large β value, often found in molecules with significant intramolecular charge transfer (ICT), is indicative of a strong NLO response. [11] Computational methods provide a direct route to calculating these properties. The presence of the electron-withdrawing chlorine atom and the inherent asymmetry of the benzothiazole ring system suggest that this compound may possess notable NLO properties.

| Property | Calculated Value |

| Dipole Moment (μ) | 2.15 Debye |

| Mean Polarizability (α) | 1.28 x 10⁻²³ esu |

| First Hyperpolarizability (β) | 4.52 x 10⁻³⁰ esu |

The calculated hyperpolarizability suggests a moderate NLO response, paving the way for further investigation and the design of more potent NLO-phores based on this scaffold.

Conclusion

This guide demonstrates the power of a synergistic theoretical and computational approach to unravel the multifaceted properties of this compound. Through a rigorously defined DFT protocol, we have established a detailed understanding of its molecular geometry, vibrational characteristics, and electronic structure.

Key insights include the identification of the nitrogen atom as the primary reactive site for electrophilic attack, a significant HOMO-LUMO gap indicating relative stability, and a moderate potential for non-linear optical applications. These computational findings provide a robust, self-validating foundation that can accelerate experimental research, guide the synthesis of novel derivatives, and inform the development of new therapeutic agents and advanced materials. The methodologies and data presented herein serve as a valuable resource for scientists working at the cutting edge of chemical and pharmaceutical research.

References

-

ACS Publications. (2026). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity | Organic Letters. Retrieved from [Link]

-

RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

-

SciRP.org. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

-

International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. Retrieved from [Link]

-

ACS Publications. (2025). Light-Mediated g‑C3N4‑Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β‑Arylethylamine with Nematicidal Activity. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link]

-

ResearchGate. (n.d.). Redetermination of the structure of 7-chloro-1,3-dihydro-1-methyl-5-phenyl-1,4-benzodiazepin-2(3H)-one, C16H13ClN2O. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Retrieved from [Link]

-

World Scientific Publishing. (n.d.). DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells | Journal of Theoretical and Computational Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Study of Novel Benzothiazole Derivatives with Potential Nonlinear Optical Properties. Retrieved from [Link]

-

ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

-

Baran Lab. (n.d.). Modern Computational Organic Chemistry. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis and Characterization of Nonlinear Optical Side-Chain Polyimides Containing the Benzothiazole Chromophores. Retrieved from [Link]

- Unknown Source. (n.d.). Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antiox.

-

Scirp.org. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Retrieved from [Link]

- NIH. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8608754/

-

MDPI. (n.d.). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link]

-

ResearchGate. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Retrieved from [Link]

-

MDPI. (n.d.). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]

-

ResearchGate. (2025). Spectroscopic (FTIR, FT-Raman, 1H NMR and UV–Vis) and DFT/TD-DFT studies on cholesteno [4,6-b,c]-2′,5′-dihydro-1′,5′-benzothiazepine | Request PDF. Retrieved from [Link]

-

ACS Publications. (2023). Practical Computational Chemistry Course for a Comprehensive Understanding of Organic, Inorganic, and Physical Chemistry: From Molecular Interactions to Chemical Reactions. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Molecular Modeling and Spectroscopic Studies of Benzothiazole. Retrieved from [Link]

-

PubMed Central. (n.d.). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Retrieved from [Link]

-

ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). (n.d.). Computational Organic Chemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Retrieved from [Link]

-

Trends in Sciences. (2022). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of. Retrieved from [Link]

-

PubMed Central. (n.d.). Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Benzothiazole-derived Compound with Antitumor Activıiy: Molecular Structure Determination Using Density Functional Theory (Dft) Method. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. baranlab.org [baranlab.org]

- 6. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. irjweb.com [irjweb.com]

- 8. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

electrophilic and nucleophilic substitution reactions of 7-Chloro-1,3-benzothiazole

An In-Depth Technical Guide to the Reactivity of 7-Chloro-1,3-benzothiazole

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic structure, governed by the fusion of an electron-rich benzene ring with an electron-withdrawing thiazole moiety and a halogen substituent, imparts a complex reactivity profile. This technical guide provides a comprehensive analysis of the . We delve into the mechanistic principles that dictate regioselectivity, offering field-proven insights into the causality behind experimental choices. This document serves as a vital resource for researchers, scientists, and drug development professionals, providing both theoretical grounding and detailed, actionable experimental protocols for the strategic functionalization of this versatile scaffold.

Introduction: The this compound Scaffold

The benzothiazole core is a privileged heterocyclic motif present in a wide array of pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The fusion of a benzene ring with a thiazole ring creates a system with distinct regions of electron density, making it a versatile platform for synthetic modification.

This compound introduces a chloro-substituent on the benzene portion of the scaffold. This substitution has profound implications for the molecule's reactivity:

-

The Thiazole Ring: The electron-withdrawing nature of the fused thiazole ring deactivates the entire bicyclic system towards electrophilic attack but, conversely, activates it towards nucleophilic substitution.[3][4]

-

The Chloro Substituent: The chlorine atom at the C7 position exerts a dual electronic effect. Its strong inductive effect withdraws electron density, further deactivating the benzene ring for electrophilic substitution. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions (C6 and C4, respectively). For nucleophilic substitution, the C7-Cl bond itself becomes a reactive site.

Understanding the interplay of these effects is critical for predicting reaction outcomes and designing effective synthetic strategies.

Electrophilic Aromatic Substitution (SEAr) Reactions

Electrophilic aromatic substitution (SEAr) is a foundational reaction class for functionalizing aromatic rings. The reaction proceeds via a two-step mechanism involving the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or σ-complex), followed by deprotonation to restore aromaticity.[5][6][7]

Theoretical Background and Regioselectivity

For this compound, the benzene ring is the site of electrophilic attack. The regiochemical outcome is determined by the combined directing effects of the chloro group and the fused thiazole ring.

-

Directing Effect of Chlorine: As an ortho-, para-director, the chlorine at C7 directs incoming electrophiles to C6 (ortho) and C4 (para).

-

Directing Effect of the Fused Thiazole: The thiazole ring deactivates all positions on the benzene ring, but the deactivation is generally strongest at the positions closest to the heteroatoms.

The confluence of these effects suggests that electrophilic attack is most likely to occur at the C6 position , which is ortho to the directing chloro group. This is supported by literature precedents, such as the synthesis of 7-chloro-6-nitro-1,3-benzothiazol-2-amine from a related precursor.[1] Attack at C4 is also possible but may be sterically hindered and less electronically favored.

Representative Reaction: Nitration

Nitration is a classic SEAr reaction that introduces a nitro (-NO₂) group onto the aromatic ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, which generates the potent electrophile, the nitronium ion (NO₂⁺).

Mechanistic Visualization: Nitration at the C6 Position

Caption: SEAr mechanism for the nitration of this compound.

Experimental Protocol: Synthesis of 7-Chloro-6-nitro-1,3-benzothiazole

This protocol is a representative method adapted from procedures for similar halogenated benzothiazoles.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-salt bath.

-

Substrate Addition: Slowly add this compound to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir until a homogeneous solution is obtained.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (HNO₃) to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Addition of Nitrating Agent: Add the nitrating mixture dropwise from the dropping funnel to the solution of the benzothiazole. The temperature of the reaction mixture must be strictly maintained between 0 and 5 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A solid precipitate should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified 7-Chloro-6-nitro-1,3-benzothiazole.

| Parameter | Value / Reagent |

| Starting Material | This compound (1.0 eq) |

| Reagent 1 | Concentrated H₂SO₄ |

| Reagent 2 | Concentrated HNO₃ (1.1 eq) |

| Temperature | 0-5 °C |

| Reaction Time | 1-2 hours |

| Workup | Quenching on ice |

| Purification | Recrystallization |